molecular formula C15H11N5O2S B2866717 N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide CAS No. 2034452-74-7

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2866717
CAS No.: 2034452-74-7
M. Wt: 325.35
InChI Key: PXRYAMDQBRYBFG-UHFFFAOYSA-N
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Description

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide (CAS Number: 2034452-74-7) is a synthetic organic compound with a molecular formula of C15H11N5O2S and a molecular weight of 325.35 g/mol . This complex heteroaromatic molecule features a [1,2,4]triazolo[4,3-b]pyridazine core structure, which is a privileged scaffold in medicinal chemistry and drug discovery. The compound's structure is further elaborated with thiophene and furan-2-carboxamide substituents, contributing to its unique electronic properties and potential for diverse molecular interactions . While specific biological data for this exact compound is limited in the public domain, its core structure provides strong rationale for its research value. The [1,2,4]triazolo[4,3-b]pyridazine scaffold is recognized as a potential pharmacophore in the development of therapeutic agents . Related compounds based on triazolopyridazine and thiophene scaffolds have been investigated as potent and selective kinase inhibitors , while other heterocyclic hybrids have demonstrated significant fungicidal activities . This makes the compound a valuable intermediate or building block for researchers in hit-to-lead optimization campaigns, particularly in oncology and infectious disease research. Researchers can utilize this compound as a key intermediate for the synthesis of more complex molecules, or as a standard for analytical method development. Its structural features, including a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 6, a topological polar surface area of 114 Ų, and an XLogP3 value of 1.3, suggest favorable physicochemical properties for drug discovery research . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O2S/c21-15(11-3-1-7-22-11)16-9-14-18-17-13-6-5-10(19-20(13)14)12-4-2-8-23-12/h1-8H,9H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRYAMDQBRYBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazolopyridazine Core: This step often involves the cyclization of appropriate hydrazine derivatives with nitriles or carboxylic acids under acidic or basic conditions to form the triazolopyridazine ring.

    Thiophene Introduction: The thiophene ring can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid is coupled with a halogenated triazolopyridazine intermediate in the presence of a palladium catalyst.

    Furan-2-Carboxamide Formation: The final step involves the amidation reaction where the furan-2-carboxylic acid is reacted with the triazolopyridazine-thiophene intermediate using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed on the triazolopyridazine core using reducing agents such as sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Br2, Cl2), nucleophiles (NH3, RSH)

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Reduced triazolopyridazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide exhibits promising activities such as antimicrobial, antifungal, and anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its triazolopyridazine core is known for its activity against a range of diseases, including cancer and infectious diseases. The thiophene and furan moieties further enhance its pharmacokinetic properties.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals, agrochemicals, and materials science. Its diverse reactivity and biological activity make it a versatile compound for various applications.

Mechanism of Action

The mechanism of action of N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The triazolopyridazine core can inhibit enzyme activity by binding to the active site, while the thiophene and furan rings can enhance binding affinity and specificity. This compound may also interfere with cellular pathways, leading to apoptosis in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Structural Analogues with Triazolo-Pyridazine/Pyrazine Cores

Key Compounds :

N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide (Patent EP 2022/06) Core: Triazolo-pyrazine fused with pyrrolo. Substituents: Cyclopropanesulfonamide and cyclobutyl groups. Comparison: The sulfonamide group enhances solubility but may reduce membrane permeability compared to the furan carboxamide in the target compound.

6-(2-chlorophenyl)-1-methyl-8-nitro-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine (CAS Report 2017)

  • Core : Benzodiazepine fused with triazolo.
  • Substituents : Chlorophenyl and nitro groups.
  • Comparison : The benzodiazepine core prioritizes CNS activity, whereas the triazolo-pyridazine in the target compound may favor kinase inhibition. The nitro group in this analogue could confer metabolic instability, unlike the thiophene and furan groups in the target, which are more metabolically robust .

Furan Carboxamide Derivatives

Key Compounds :

2-(2-Hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide (97c) (Synthesis Study)

  • Core : Furan with hydrazinyl-oxoethyl and methylcarboxamide.
  • Comparison : While both compounds share a furan-carboxamide motif, the hydrazinyl group in 97c is reactive and prone to decomposition. The target compound’s triazolo-pyridazine-thiophene system offers greater stability and structural diversity for target engagement .

6-(furan-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (Report 2025) Core: Oxazolo-pyridine. Substituents: Furan, phenyl, and thiazol groups. The thiazol group in this compound may improve selectivity for specific receptors, whereas the thiophene in the target compound could enhance aromatic interactions .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Potential Applications
Target Compound Triazolo[4,3-b]pyridazine Thiophen-2-yl, furan-2-carboxamide Kinase inhibition, CNS modulation
N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide Triazolo[4,3-a]pyrazine + pyrrolo Cyclopropanesulfonamide, cyclobutyl Enzyme inhibition (e.g., kinases)
6-(2-chlorophenyl)-1-methyl-8-nitro-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine Benzodiazepine + triazolo Chlorophenyl, nitro CNS disorders (anxiolytics)
6-(furan-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide Oxazolo[5,4-b]pyridine Furan, phenyl, thiazol Antimicrobial, anticancer

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s furan carboxamide group aligns with methodologies for acyl azide cyclization (as seen in ), suggesting feasible scalability .
  • Pharmacokinetics : The thiophene and furan groups likely improve metabolic stability over chlorophenyl/nitro analogues, which are prone to oxidative metabolism .
  • Target Selectivity : The triazolo-pyridazine core may offer broader kinase inhibition profiles compared to oxazolo-pyridine or benzodiazepine-based compounds, which are more niche in application .

Biological Activity

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a thiophene ring and a triazolo[4,3-b]pyridazine core, which are known to exhibit various pharmacological effects.

The mechanism of action of this compound is primarily linked to its ability to interact with specific biological targets. The triazolo[4,3-b]pyridazine scaffold allows for hydrogen bonding with various receptors and enzymes, influencing biochemical pathways related to cell proliferation and apoptosis. Notably, compounds with similar structures have been reported to inhibit key enzymes involved in cancer progression and inflammation.

Biological Activities

1. Anticancer Activity:
Several studies have indicated that derivatives of the triazolo[4,3-b]pyridazine scaffold demonstrate significant anticancer properties. For instance, compounds synthesized from this scaffold have shown potent antiproliferative effects against various cancer cell lines. The activity is often attributed to the inhibition of NF-κB signaling pathways, which play a crucial role in cancer cell survival and proliferation .

2. Antimicrobial Properties:
Research has highlighted the antimicrobial potential of similar triazole derivatives. These compounds have exhibited activity against both bacterial and fungal strains, suggesting that the incorporation of the thiophene and triazole moieties enhances their efficacy against pathogens .

3. Anti-inflammatory Effects:
The anti-inflammatory properties of triazolo derivatives are also noteworthy. These compounds may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .

Case Studies

Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer effects of triazolo derivatives, this compound was tested against human tumor cell lines. The results showed a significant reduction in cell viability at low micromolar concentrations, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial activity of compounds related to this structure. The results demonstrated effective inhibition against Staphylococcus aureus and Candida albicans at concentrations as low as 15.62 µg/mL, supporting its use as a potential therapeutic agent for infections .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureIC50/EC50 ValuesReference
AnticancerThis compound5–10 µM
AntimicrobialSimilar triazole derivatives15.62 µg/mL
Anti-inflammatoryTriazolo derivativesIC50 10–20 µM

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